Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities Thiazoles are a class of organic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of α-haloketones with thioamides under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds also contain a sulfur atom in a five-membered ring and exhibit similar biological activities.
Other Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and have diverse biological activities.
Uniqueness
Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the thiazole and pyridine rings, which can confer distinct biological properties and enhance its potential as a multifunctional compound in various applications.
Properties
CAS No. |
864684-99-1 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11-9-10(7-8-16-11)14-17-12(5-2)13(20-14)15(18)19-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
DWFGNGHARYGNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)OCC)CC |
Origin of Product |
United States |
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